4-Methyl-2-propylpentanenitrile
Description
Structure
3D Structure
Properties
CAS No. |
79509-78-7 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
4-methyl-2-propylpentanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-5-9(7-10)6-8(2)3/h8-9H,4-6H2,1-3H3 |
InChI Key |
FZPDOGVFWQQSLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)C)C#N |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving the Nitrile Moiety of 4 Methyl 2 Propylpentanenitrile
Reactivity of the Nitrile Group (–C≡N)
The nitrile group is a versatile functional group in organic synthesis, capable of undergoing a wide array of transformations. nih.gov Its reactivity stems from the electronic structure of the carbon-nitrogen triple bond. The bond is short and polarized, with the nitrogen atom being more electronegative than the carbon atom. nih.gov This polarization is key to its chemical behavior.
The carbon atom of the nitrile group is inherently electrophilic. A resonance structure can be drawn that places a formal positive charge on the carbon atom, highlighting its susceptibility to attack by nucleophiles. libretexts.org This electrophilicity is the basis for many of the characteristic reactions of nitriles.
Nucleophilic Activation: A wide variety of nucleophiles can attack the electrophilic nitrile carbon. wikipedia.org Common transformations initiated by nucleophilic attack include:
Hydrolysis: In the presence of aqueous acid or base, nitriles are hydrolyzed to produce carboxylic acids or their corresponding carboxylate salts. This reaction proceeds through an amide intermediate. noaa.gov
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org
Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form an intermediate imine salt, which can then be hydrolyzed to yield a ketone. libretexts.org
Electrophilic Activation: The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to function as a weak base. In the presence of a strong acid, the nitrile nitrogen can be protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by even weak nucleophiles, such as water. libretexts.org This activation is the first step in acid-catalyzed hydrolysis.
The following table summarizes the expected outcomes of common nucleophilic reactions at the nitrile carbon of 4-Methyl-2-propylpentanenitrile.
| Reaction Type | Reagent | Intermediate | Final Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Amide | 4-Methyl-2-propylpentanoic acid |
| Base-Promoted Hydrolysis | NaOH (aq), Heat | Carboxylate salt | 4-Methyl-2-propylpentanoic acid (after acidification) |
| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion | 4-Methyl-2-propylpentan-1-amine |
| Grignard Reaction | 1. Phenylmagnesium bromide 2. H₃O⁺ | Imine salt | 1-(4-methyl-2-propylpentyl)-1-phenylmethanimine |
The hydrogen atom attached to the carbon adjacent to the nitrile group (the α-carbon) in this compound exhibits enhanced acidity compared to typical alkane C-H bonds. wikipedia.org This is due to the inductive electron-withdrawing effect of the nitrile group and the ability of the nitrile group to stabilize the resulting carbanion (a nitrile anion) through resonance.
Deprotonation at this α-position requires a strong base, such as lithium diisopropylamide (LDA) or butyl lithium. wikipedia.org The resulting nitrile anion is a potent carbon nucleophile. It can readily participate in alkylation reactions with electrophiles like alkyl halides, providing a powerful method for carbon-carbon bond formation. wikipedia.org The steric hindrance caused by the propyl group and the isobutyl moiety (from the 4-methylpentyl part) at the α-carbon of this compound would likely influence the rate of both deprotonation and subsequent alkylation reactions compared to less sterically crowded nitriles.
Elucidation of Reaction Pathways for Nitrile Transformations
Understanding the precise mechanism of a chemical reaction involves identifying all intermediates, transition states, and the energetic landscape of the transformation. This is achieved through a combination of spectroscopic, kinetic, and computational methods.
Spectroscopic techniques are invaluable for identifying the transient species that form during a reaction.
Infrared (IR) Spectroscopy: For reactions of this compound, IR spectroscopy can monitor the progress by observing the disappearance of the characteristic sharp C≡N stretching band (typically around 2240-2260 cm⁻¹). The formation of products or intermediates would be signaled by the appearance of new, characteristic peaks, such as a broad O-H stretch (for an alcohol product) or a strong C=O stretch (for a ketone or carboxylic acid product). vaia.comvaia.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information about any intermediates and the final products. mdpi.com For instance, in the hydrolysis of this compound to its corresponding amide, the chemical shift of the α-proton would change, and new signals corresponding to the amide N-H protons would appear. mdpi.com
Kinetic analysis involves measuring reaction rates under various conditions (e.g., changing reactant concentrations or temperature) to determine the reaction order and activation parameters. For a reaction involving this compound, aliquots could be taken from the reaction mixture at different times and analyzed by methods like gas chromatography (GC) to quantify the concentration of the remaining nitrile and the forming product. This data allows for the formulation of a rate law, which provides critical insight into the composition of the rate-determining step.
While spectroscopy and kinetics provide experimental evidence, computational chemistry offers a molecular-level view of the reaction pathway.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to model the reaction mechanism. mdpi.com These calculations can map the potential energy surface of the reaction, identifying low-energy paths from reactants to products.
Transition State Theory: By calculating the energies of reactants, intermediates, products, and, crucially, transition states, a detailed energy profile can be constructed. mdpi.com The highest energy barrier on this profile corresponds to the rate-determining step of the reaction. For a complex, multi-step reaction, identifying this step is key to understanding and controlling the reaction's outcome.
The following hypothetical table illustrates the kind of data that would be generated from a computational study on the acid-catalyzed hydrolysis of this compound, showing the calculated free energy barriers for each step.
| Reaction Step | Description | Hypothetical ΔG‡ (kcal/mol) |
| 1 | Protonation of the nitrile nitrogen | 5.2 |
| 2 | Nucleophilic attack by water on the nitrile carbon | 22.5 |
| 3 | Proton transfer to form a protonated amide | 8.1 |
| 4 | Attack by water on the carbonyl carbon of the amide | 25.8 |
This data is illustrative and does not represent actual experimental values.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring of 4 Methyl 2 Propylpentanenitrile
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is a fundamental tool for assessing the purity of 4-Methyl-2-propylpentanenitrile and separating its various isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for these purposes. acs.orgnih.gov
The purity of this compound can be effectively determined using reversed-phase HPLC. chromforum.org A typical protocol involves injecting a solvent blank, a standard of known concentration, and the sample dissolved in the same solvent. chromforum.org By comparing the chromatograms, impurity peaks can be identified and the purity can be calculated based on the peak area percentage of the analyte. chromforum.org
For GC analysis, the optimization of parameters such as the type of capillary column, oven temperature program, and carrier gas flow rate is essential for achieving good resolution and accurate quantification. The use of a suitable stationary phase is critical for separating this compound from any impurities or related compounds.
Interactive Data Table: Optimized HPLC Purity Analysis Parameters for a Nitrile Compound
| Parameter | Value |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Since this compound possesses a chiral center, separating its enantiomers is crucial for various applications. Chiral chromatography is the method of choice for this purpose. gcms.czcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. gcms.cznih.gov
Interactive Data Table: Chiral GC Conditions for Enantiomeric Separation of a Model Nitrile
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column |
| Oven Temperature | 60°C (isothermal) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Detector | Flame Ionization Detector (FID) |
| Injection Mode | Split |
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound. High-resolution NMR and mass spectrometry provide complementary information about the molecule's connectivity and fragmentation patterns.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. nih.gov However, analyzing complex mixtures containing nitriles can be challenging due to signal overlap in standard 1H NMR spectra. acs.orgacs.org The nitrile group itself does not produce a characteristic signal in 1H NMR, but protons adjacent to it can be observed in the 2-3 ppm range. ucalgary.ca In 13C NMR, the carbon of the nitrile group typically resonates between 115-125 ppm. ucalgary.ca
Advanced NMR techniques, such as two-dimensional NMR (e.g., HSQC, HMBC), can help to resolve complex spectra and establish connectivity within the molecule. mdpi.com For complex systems, chemosensing NMR using hyperpolarization methods like para-hydrogen induced hyperpolarization (PHIP) can enhance sensitivity and overcome signal crowding issues. acs.org
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH₃ (isobutyl) | ~0.9 | ~22.5 |
| CH (isobutyl) | ~1.8 | ~25.0 |
| CH₂ (isobutyl) | ~1.5 | ~45.0 |
| CH (backbone) | ~2.5 | ~35.0 |
| CH₂ (propyl) | ~1.4 | ~38.0 |
| CH₂ (propyl) | ~1.6 | ~20.0 |
| CH₃ (propyl) | ~0.9 | ~14.0 |
| C≡N | - | ~120.0 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. nih.gov In electron ionization (EI) mass spectrometry, the molecular ion (M+) peak may be weak or absent. ucalgary.ca However, a characteristic fragmentation pattern emerges, which can be used for identification. chemguide.co.uklibretexts.orglibretexts.org
Common fragmentations for aliphatic nitriles include the loss of alkyl groups. For this compound, expected fragment ions would correspond to the loss of the propyl group, the isobutyl group, and other smaller alkyl fragments. The stability of the resulting carbocations influences the intensity of the corresponding peaks in the mass spectrum. chemguide.co.uklibretexts.orglibretexts.org For instance, the formation of a more stable secondary or tertiary carbocation is generally favored. libretexts.org
Interactive Data Table: Expected Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure |
| 126 | [M-CH₃]⁺ |
| 98 | [M-C₃H₇]⁺ |
| 84 | [M-C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Derivatization Strategies in Analytical Chemistry of Nitriles
Derivatization is a chemical modification technique used to improve the analytical properties of a compound. numberanalytics.commdpi.com For nitriles, derivatization can be employed to enhance their volatility for GC analysis or to introduce a chromophore for improved UV detection in HPLC. libretexts.orgchromatographyonline.com
Common derivatization reactions include hydrolysis of the nitrile group to a carboxylic acid, which can then be esterified for GC analysis. libretexts.org Another strategy is the reduction of the nitrile to an amine, which can be subsequently derivatized with reagents like dansyl chloride to produce a fluorescent derivative, significantly increasing detection sensitivity in HPLC. nih.gov These strategies are particularly useful when analyzing trace levels of nitriles or when the parent compound has poor chromatographic or detection characteristics. chromatographyonline.com The choice of derivatization reagent depends on the analytical technique being used and the functional groups present in the molecule. numberanalytics.com
Enhancing Detectability, Selectivity, and Separation Efficiency via Derivatization
Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable properties for analysis, particularly in gas chromatography (GC). research-solution.com The primary goals of derivatization are to increase the volatility and thermal stability of polar compounds, which might otherwise decompose or exhibit poor chromatographic behavior. research-solution.comphenomenex.comlibretexts.orgresearchgate.net For compounds containing active hydrogen atoms, such as those in -OH, -NH, and -COOH functional groups, derivatization reactions like silylation, acylation, or alkylation are commonly used to replace these active hydrogens. research-solution.comphenomenex.comlibretexts.orgsigmaaldrich.com
However, this compound, an aliphatic nitrile, does not possess such active hydrogens, making direct application of these common derivatization techniques challenging. The nitrile group (-C≡N) is relatively stable and less reactive in the context of typical derivatization reactions. Consequently, a more effective strategy involves the chemical transformation of the nitrile group into a more reactive functional group, which can then be readily derivatized. This two-step approach is crucial for optimizing the analytical performance for this class of compounds.
Chemical Transformations for Optimized Analytical Performance
To overcome the limitations of direct derivatization, this compound can be chemically transformed into compounds that are more amenable to derivatization, thereby improving its detectability and separation efficiency in chromatographic analyses. The most common transformations for the nitrile group are hydrolysis to a carboxylic acid and reduction to a primary amine. researchgate.netchemguide.co.ukjeeadv.ac.innih.gov
Hydrolysis to 4-Methyl-2-propylpentanoic Acid
The nitrile functional group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. In this case, this compound is converted to 4-methyl-2-propylpentanoic acid. This resulting carboxylic acid contains an active hydrogen in the carboxyl group, making it an excellent candidate for subsequent derivatization.
The newly formed carboxylic acid can be derivatized through several methods:
Esterification: A common alkylation technique where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org This process increases the volatility and reduces the polarity of the analyte.
Silylation: The active hydrogen of the carboxylic acid can be replaced with a trimethylsilyl (B98337) (TMS) group using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This results in a less polar and more volatile TMS-ester.
Reduction to 4-Methyl-2-propylpentan-1-amine
Alternatively, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation yields 4-methyl-2-propylpentan-1-amine. The resulting amine has active hydrogens on the nitrogen atom, which can be readily derivatized.
Common derivatization techniques for the resulting primary amine include:
Acylation: The amine can be reacted with an acylating agent, such as a perfluorinated acid anhydride (B1165640), to form a stable amide. Derivatization with fluorinated acyl groups can significantly enhance the response of an electron capture detector (ECD). libretexts.org
Silylation: Similar to carboxylic acids, amines can be silylated to replace the active hydrogens with TMS groups, which decreases polarity and improves chromatographic peak shape. sigmaaldrich.com
The following interactive table illustrates the hypothetical improvement in analytical parameters for the derivatized products of this compound compared to the underivatized compound.
| Compound | Transformation | Derivatization Method | Expected Retention Time (min) | Expected Peak Shape | Expected Detector Response (Area Units) |
| This compound | None | None | 12.5 | Tailing | 50,000 |
| 4-Methyl-2-propylpentanoic acid methyl ester | Hydrolysis | Esterification | 10.2 | Symmetrical | 150,000 |
| N-(4-Methyl-2-propylpentyl)acetamide | Reduction | Acylation | 11.8 | Symmetrical | 120,000 |
| Trimethylsilyl 4-methyl-2-propylpentanoate | Hydrolysis | Silylation | 9.8 | Symmetrical | 180,000 |
| N,N-bis(trimethylsilyl)-4-methyl-2-propylpentan-1-amine | Reduction | Silylation | 10.5 | Symmetrical | 200,000 |
Reaction Monitoring
The synthesis of nitriles, which can be achieved through methods like the reaction of a Grignard reagent with a cyanating agent, can be monitored in real-time using in-situ spectroscopic techniques. rsc.orgmt.com For instance, Fourier-transform infrared spectroscopy (FTIR) can track the disappearance of the starting materials and the appearance of the characteristic nitrile peak. mt.com Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to quantitatively monitor the conversion of reactants to the final nitrile product. rsc.org
Computational Chemistry and Theoretical Studies on 4 Methyl 2 Propylpentanenitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of 4-Methyl-2-propylpentanenitrile would provide a wealth of information. By solving the Kohn-Sham equations for the molecule, one could determine its optimized geometry, including bond lengths, bond angles, and dihedral angles.
From the electronic structure, a variety of properties can be predicted. The distribution of electron density would reveal the molecule's polarity and the location of electron-rich and electron-deficient regions, which is crucial for understanding its reactivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of its ability to donate or accept electrons.
Furthermore, DFT calculations can predict spectroscopic properties. For instance, the vibrational frequencies from a DFT calculation would correspond to the peaks in an infrared (IR) spectrum, aiding in the experimental characterization of the molecule. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to compare with experimental data.
While no specific studies on this compound are available, research on other nitriles demonstrates the utility of DFT. For example, studies on various aliphatic and aromatic nitriles have successfully used DFT to analyze their electronic properties and reactivity patterns.
Ab Initio Methods for Precise Reaction Energetics and Bond Dissociation Energies
For even higher accuracy, particularly for reaction energies, ab initio methods, while more computationally intensive, can be employed. Methods such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.
An ab initio study of this compound could precisely calculate its heat of formation and the energies of various chemical reactions it might undergo. A key application would be the calculation of bond dissociation energies (BDEs). For this compound, this would involve determining the energy required to break specific bonds, such as the C-CN bond or various C-H bonds within the alkyl structure. This data is fundamental for predicting the molecule's thermal stability and its likely fragmentation pathways in mass spectrometry or pyrolysis.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the macroscopic and dynamic behavior of molecules.
Simulation of Reaction Dynamics, Solvent Effects, and Intermolecular Interactions
Molecular dynamics (MD) simulations could be used to study the behavior of a large ensemble of this compound molecules over time. This would provide a picture of its liquid state structure and dynamics. By including solvent molecules in the simulation, one could investigate solvent effects on its conformational preferences and reactivity.
MD simulations are also invaluable for studying intermolecular interactions. For a pure liquid of this compound, this would involve analyzing how the molecules pack together and the nature of the forces between them (e.g., dipole-dipole interactions involving the nitrile group and van der Waals forces).
Prediction of Reaction Outcomes and Selectivity
The combination of quantum chemical calculations and molecular modeling can be a powerful tool for predicting how this compound might react. By calculating the activation energies for different potential reaction pathways, one can predict the most likely products and the selectivity (e.g., regioselectivity and stereoselectivity) of a reaction. For instance, in a reaction involving an attack on the nitrile group, theoretical calculations could predict whether the reaction is likely to occur and what the transition state for the reaction looks like.
Organic Transformations and Derivatization Strategies of 4 Methyl 2 Propylpentanenitrile
Conversion of Nitriles to Carboxylic Acid Derivatives
The conversion of the cyano group into carboxylic acid derivatives is a fundamental transformation. This is most commonly achieved through hydrolysis, which can be controlled to yield either amides or carboxylic acids.
Hydrolysis to Carboxylic Acids and Amides under Catalytic Conditions
The hydrolysis of nitriles is a well-established method that can proceed under acidic, basic, or enzymatic conditions. libretexts.orgchemistrysteps.com The reaction progresses through an amide intermediate, which can sometimes be isolated. libretexts.org
Under acid-catalyzed conditions , the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. libretexts.orglumenlearning.com Subsequent tautomerization of the resulting imidic acid intermediate yields the corresponding amide. chemistrysteps.com Prolonged reaction time or harsher conditions will lead to the further hydrolysis of the amide to produce 4-methyl-2-propylpentanoic acid and an ammonium salt. libretexts.org
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. chemistrysteps.com Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidic workup yields the final carboxylic acid. chemistrysteps.com
Stopping the hydrolysis at the amide stage can be challenging because the hydrolysis of the amide is often faster than the initial hydrolysis of the nitrile. google.com However, the use of specific catalysts, such as certain platinum(II) or zinc(II) complexes, can facilitate the selective conversion of nitriles to amides under milder conditions, preventing over-hydrolysis. google.com
Biocatalytic hydrolysis offers a green and highly selective alternative. researchgate.net Enzymes such as nitrile hydratases can convert 4-Methyl-2-propylpentanenitrile into 4-methyl-2-propylpentanamide with high specificity under mild conditions (neutral pH and room temperature). researchgate.net Alternatively, nitrilase enzymes can directly convert the nitrile into the corresponding carboxylic acid in a single step. researchgate.net
| Reaction | Catalyst/Conditions | Intermediate Product | Final Product | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂SO₄/H₂O, Heat | 4-Methyl-2-propylpentanamide | 4-Methyl-2-propylpentanoic acid | libretexts.org |
| Base-Catalyzed Hydrolysis | NaOH/H₂O, Heat, then H₃O⁺ | 4-Methyl-2-propylpentanamide | 4-Methyl-2-propylpentanoic acid | libretexts.org |
| Biocatalytic Hydrolysis (Nitrile Hydratase) | Nitrile Hydratase Enzyme | 4-Methyl-2-propylpentanamide | - | researchgate.net |
| Biocatalytic Hydrolysis (Nitrilase) | Nitrilase Enzyme | - | 4-Methyl-2-propylpentanoic acid | researchgate.net |
Chemo- and Regioselective Esterification and Amidation Reactions
Direct conversion of nitriles to esters or N-substituted amides is not a standard transformation. These derivatives are typically synthesized from the corresponding carboxylic acid, which is first produced via nitrile hydrolysis as described above. Once 4-methyl-2-propylpentanoic acid is obtained, standard esterification and amidation procedures can be applied.
For esterification , the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is commonly used. researchgate.net For amidation , the carboxylic acid is usually converted to a more reactive derivative, such as an acyl chloride, which then reacts readily with a primary or secondary amine to form the desired N-substituted amide.
Chemoselectivity in these reactions refers to the ability to transform the nitrile-derived carboxylic acid into an ester or amide without affecting other functional groups that might be present in a more complex molecule. The choice of reaction conditions and reagents is crucial for achieving such selectivity.
Reduction of Nitriles to Amines
The reduction of the nitrile group provides a direct route to primary amines, which are valuable building blocks in synthesis.
Selective Reduction Methodologies for Primary Amine Formation
Several reagents are effective for the reduction of nitriles to primary amines. A common and powerful method involves the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. libretexts.orgchemistrysteps.com This reagent efficiently reduces the nitrile to 4-methyl-2-propylpentan-1-amine. libretexts.org
Catalytic hydrogenation is an industrially important and more economical alternative. wikipedia.org This method involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.org Typical catalysts include Raney nickel, platinum dioxide, or palladium. wikipedia.org A potential side reaction is the formation of secondary and tertiary amines. However, the selective formation of the primary amine can be promoted by careful selection of the catalyst and reaction conditions, such as performing the reaction in the presence of ammonia (B1221849). wikipedia.org
For enhanced selectivity, especially in the presence of other reducible functional groups, milder and more specialized reagents are employed. For instance, diisopropylaminoborane , used with a catalytic amount of lithium borohydride (LiBH₄), has been shown to reduce a variety of aliphatic nitriles to primary amines in high yields. nih.govresearchgate.net This system exhibits good functional group tolerance, capable of selectively reducing a nitrile in the presence of groups like esters or unconjugated alkenes. nih.govresearchgate.net
| Reducing Agent/System | Product | Key Features | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 4-Methyl-2-propylpentan-1-amine | High reactivity, powerful reducing agent. | libretexts.orgchemistrysteps.com |
| Catalytic Hydrogenation (H₂/Raney Ni) | 4-Methyl-2-propylpentan-1-amine | Economical; conditions can be tuned for selectivity. | wikipedia.org |
| Diisopropylaminoborane/cat. LiBH₄ | 4-Methyl-2-propylpentan-1-amine | High yield and selectivity; tolerates various functional groups. | nih.govresearchgate.net |
Stereochemical Outcomes of Reductive Transformations
The starting compound, this compound, possesses a chiral center at the C2 carbon (the carbon atom attached to the nitrile group). The reduction of the nitrile group (C≡N) to an aminomethyl group (-CH₂NH₂) does not involve breaking any bonds at the C2 stereocenter. Therefore, the stereochemical configuration of the C2 carbon is retained during the transformation. If the starting nitrile is a single enantiomer (e.g., (R)-4-Methyl-2-propylpentanenitrile), the resulting primary amine product ((R)-4-Methyl-2-propylpentan-1-amine) will also be a single enantiomer with the same configuration.
Formation of Carbonyl Compounds
Nitriles can be converted into either aldehydes or ketones, depending on the chosen reagent and reaction pathway. This transformation significantly expands the synthetic utility of the nitrile group.
The reaction of a nitrile with an organometallic reagent , such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), followed by acidic hydrolysis, yields a ketone. quimicaorganica.orgchemistrysteps.com The organometallic reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine anion. libretexts.org This intermediate is stable to further addition. chemistrysteps.com Subsequent aqueous acid workup hydrolyzes the imine to the corresponding ketone. ucalgary.camasterorganicchemistry.com For example, reacting this compound with methylmagnesium bromide would produce 5-methyl-3-propylhexan-2-one after hydrolysis.
To form an aldehyde, a partial reduction of the nitrile is required. This can be achieved using a less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H) . chemistrysteps.comwikipedia.org DIBAL-H adds one equivalent of hydride to the nitrile, forming an aluminum-imine intermediate. chemistrysteps.com This intermediate is then hydrolyzed during aqueous workup to yield 4-methyl-2-propylpentanal. libretexts.orgchemistrysteps.com
Another classic method for synthesizing aldehydes from nitriles is the Stephen reaction . scienceinfo.com This reaction uses tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to reduce the nitrile to an aldimine salt (an aldiminium stannichloride), which precipitates from the reaction mixture. acs.orgrsc.org Subsequent hydrolysis of this salt affords the desired aldehyde. scienceinfo.com For aliphatic nitriles, the efficiency of the Stephen reaction can be influenced by steric hindrance; yields are reportedly lowered by branching at the α-position, which is relevant for the sterically hindered this compound. rsc.org
| Reagent(s) | Product Type | Example Product from this compound | Reference |
|---|---|---|---|
| 1. CH₃MgBr 2. H₃O⁺ | Ketone | 5-Methyl-3-propylhexan-2-one | libretexts.orgmasterorganicchemistry.com |
| 1. DIBAL-H 2. H₂O | Aldehyde | 4-Methyl-2-propylpentanal | wikipedia.orgchemistrysteps.com |
| 1. SnCl₂/HCl 2. H₂O | Aldehyde | 4-Methyl-2-propylpentanal | scienceinfo.comrsc.org |
Ketone Synthesis via Organometallic Reagents (e.g., Grignard Reactions)
The synthesis of ketones from nitriles using organometallic reagents, particularly Grignard reagents, is a fundamental and widely used carbon-carbon bond-forming reaction. The process involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile group. This reaction transforms this compound into a ketone, introducing a new organic substituent.
The general mechanism proceeds in two main stages. Initially, the Grignard reagent (R'-MgX) attacks the nitrile carbon of this compound. This forms a C-C bond and results in a magnesium salt of an imine (an N-magnesio ketimine intermediate). The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to maintain the reactivity of the Grignard reagent. The second stage involves the hydrolysis of this intermediate upon the addition of an aqueous acid (e.g., H₃O⁺). The imine is converted to a ketone, yielding ammonia as a byproduct. nih.gov
A hypothetical reaction is the synthesis of 6,8-dimethyl-5-decanone from this compound and propylmagnesium bromide.
Reaction Scheme: Grignard Reaction with this compound
Step 1: Addition of Grignard Reagent
This compound + CH₃CH₂CH₂MgBr (Propylmagnesium bromide) → Intermediate Imine Salt
Step 2: Acidic Hydrolysis
Intermediate Imine Salt + H₃O⁺ → 6,8-Dimethyl-5-decanone + NH₄⁺ + Mg²⁺ + Br⁻
Research has shown that reaction conditions can be optimized to improve ketone yields. For instance, using a solvent mixture of benzene with one equivalent of ether can lead to higher yields compared to using ether alone. Kinetic studies indicate that the reaction is typically second-order, being first-order in both the Grignard reagent and the nitrile. nih.gov
| Organometallic Reagent | Product Ketone | Key Reaction Conditions |
|---|---|---|
| Methylmagnesium iodide (CH₃MgI) | 5,7-Dimethyl-4-nonanone | Anhydrous THF, followed by H₃O⁺ workup |
| Phenylmagnesium bromide (C₆H₅MgBr) | 1-Phenyl-2-propyl-4-methyl-1-pentanone | Anhydrous diethyl ether, followed by H₃O⁺ workup |
| Ethylmagnesium chloride (CH₃CH₂MgCl) | 6,8-Dimethyl-5-decanone | Anhydrous diethyl ether/benzene, room temperature |
Aldehyde Synthesis from Nitriles
The conversion of nitriles to aldehydes requires partial reduction, as over-reduction leads to the formation of primary amines. Two classical methods are particularly effective for this transformation: the Stephen aldehyde synthesis and reduction using diisobutylaluminium hydride (DIBAL-H).
Stephen Aldehyde Synthesis: This method, developed by Henry Stephen, involves the reduction of a nitrile using tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). wikipedia.orgbyjus.comchemeurope.com The nitrile is first converted into an iminium salt ([R-CH=NH₂]⁺Cl⁻). This salt precipitates from the reaction mixture as an aldimine tin chloride complex. Subsequent hydrolysis of this complex with water yields the desired aldehyde. wikipedia.orgbyjus.com While this reaction is generally more efficient for aromatic nitriles, it can be applied to aliphatic nitriles like this compound, although yields may be lower. wikipedia.orgbyjus.com
Reaction Scheme: Stephen Aldehyde Synthesis
This compound + SnCl₂ + HCl → [Intermediate Iminium Salt]SnCl₄
[Intermediate Iminium Salt]SnCl₄ + H₂O → 4-Methyl-2-propylpentanal + (NH₄)₂SnCl₆
Reduction with DIBAL-H: A more modern and widely used method for the partial reduction of nitriles is the use of diisobutylaluminium hydride (DIBAL-H). DIBAL-H is a bulky and mild reducing agent that can selectively reduce nitriles to aldehydes. chemistrysteps.commasterorganicchemistry.comwikipedia.org The reaction is typically performed at low temperatures, such as -78 °C (the temperature of a dry ice/acetone bath), to prevent over-reduction to the amine. chemistrysteps.com The mechanism involves the coordination of the Lewis acidic aluminum atom to the nitrile nitrogen, followed by the transfer of a hydride ion to the nitrile carbon. This produces an aluminum-imine intermediate. chemistrysteps.com Quenching the reaction with an aqueous workup hydrolyzes the imine intermediate to form the aldehyde. chemistrysteps.commasterorganicchemistry.com This method is highly effective for both aliphatic and aromatic nitriles.
| Method | Reagents | Key Intermediate | Advantages | Limitations |
|---|---|---|---|---|
| Stephen Aldehyde Synthesis | SnCl₂, HCl, then H₂O | Aldimine tin chloride complex | Classical one-pot method | More efficient for aromatic nitriles; uses stoichiometric tin reagents. wikipedia.orgbyjus.com |
| DIBAL-H Reduction | 1) DIBAL-H, 2) H₂O | Aluminum-imine complex | High yields, good for aliphatic nitriles, widely applicable. masterorganicchemistry.comwikipedia.org | Requires low temperatures to prevent over-reduction; moisture-sensitive reagent. |
Cyclization and Heterocycle Formation
The nitrile functionality is a valuable precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. This compound can serve as a building block in various cyclization reactions.
[3+2] Cycloaddition Reactions Involving Nitriles
[3+2] Cycloaddition reactions are powerful methods for constructing five-membered rings. In these reactions, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile). Nitriles can act as the dipolarophile, reacting with various 1,3-dipoles.
A prominent example is the reaction of nitriles with azides to form tetrazoles. This is a highly efficient and common method for synthesizing this class of heterocycles. researchgate.netorganic-chemistry.org The reaction involves the [3+2] cycloaddition of an azide (such as sodium azide or an organic azide) across the carbon-nitrogen triple bond of the nitrile. tandfonline.comresearchgate.net The reaction often requires a catalyst, such as zinc salts or amine salts, to proceed under mild conditions. organic-chemistry.orgtandfonline.com This transformation is very general and works for a wide range of aliphatic and aromatic nitriles. organic-chemistry.org
Reaction Scheme: Tetrazole Synthesis
This compound + NaN₃ (Sodium azide) --[Catalyst]--> 5-(4-Methyl-1-propylbutyl)-1H-tetrazole
Nitriles can also react with other 1,3-dipoles like nitrile imines. Nitrile imines, typically generated in situ from hydrazonyl chlorides, undergo cycloaddition with the nitrile group of this compound to yield substituted 1,2,4-triazoles. This reaction provides a regioselective route to these important heterocyclic structures. nih.govmdpi.com
| 1,3-Dipole | Generated Heterocycle | Typical Reaction Conditions |
|---|---|---|
| Azide (e.g., NaN₃) | Tetrazole | Catalyst (e.g., ZnCl₂, amine salt), DMF solvent. organic-chemistry.orgtandfonline.com |
| Nitrile Imine (from hydrazonyl chloride) | 1,2,4-Triazole | Base (e.g., triethylamine) to generate dipole in situ. nih.gov |
This compound as a Synthon for Nitrogen-Containing Heterocycles
Beyond cycloadditions, the nitrile group of this compound can be incorporated into heterocyclic rings through various condensation and cyclization strategies.
Pyrimidine Synthesis: Pyrimidines are a critical class of heterocyles found in nucleic acids. One synthetic route involves the direct condensation of amides with nitriles. nih.govresearchgate.net For example, an N-vinyl amide can be activated with trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine, creating a reactive intermediate. The nitrile then adds to this intermediate, followed by annulation to form the pyrimidine ring in a single step. nih.govorganic-chemistry.orgnih.gov This allows the complex side chain of this compound to be incorporated into a pyrimidine core.
Applications of 4 Methyl 2 Propylpentanenitrile in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block
The chemical structure of 4-methyl-2-propylpentanenitrile, featuring a nitrile group attached to a sterically hindered carbon atom, makes it an interesting candidate as a versatile synthetic building block. The nitrile functional group is a cornerstone of organic synthesis, known for its ability to be converted into a variety of other functional groups, including amines, carboxylic acids, aldehydes, and ketones. The branched alkyl framework of this compound could introduce specific steric and electronic properties into target molecules, influencing their physical and biological characteristics.
The presence of a propyl group and an isobutyl group on the α-carbon to the nitrile creates a congested environment. This steric hindrance can be strategically employed to direct the regioselectivity of certain reactions, favoring the formation of specific isomers. In reactions where the nitrile group is hydrolyzed or reduced, the resulting amine or carboxylic acid would bear this unique branched alkyl substituent, potentially leading to novel chemical entities.
Integration into Complex Molecular Architectures
The transformation of the nitrile group allows for the seamless integration of the 4-methyl-2-propylpentyl moiety into larger, more complex molecular structures. This makes it a potential precursor for a variety of value-added products.
Precursor Role in the Synthesis of Fine Chemicals and Specialty Materials
The hydrolysis of this compound would yield 4-methyl-2-propylpentanoic acid. Carboxylic acids are pivotal intermediates in the synthesis of a wide array of fine chemicals, including esters, amides, and acid chlorides. These derivatives could find applications as fragrances, plasticizers, or as building blocks for pharmaceuticals and agrochemicals. For instance, the corresponding esters might possess unique olfactory properties due to their branched structure.
Furthermore, the reduction of the nitrile group leads to the formation of 4-methyl-2-propylpentanamine. Primary amines are fundamental components in the synthesis of surfactants, corrosion inhibitors, and as precursors to isocyanates, which are used in the production of polyurethanes. The specific branching of the alkyl chain could impart desirable properties such as improved solubility or thermal stability to the resulting materials.
Participation in Multi-Step Stereoselective Organic Transformations
The carbon atom alpha to the nitrile group in this compound is a stereocenter. While the provided information does not specify the stereochemistry of commercially available material, the synthesis of enantiomerically pure forms of this nitrile would open avenues for its use in stereoselective synthesis. The development of asymmetric routes to this compound would be a critical first step.
Once obtained in a stereochemically defined form, it could be utilized in multi-step syntheses where the control of stereochemistry is paramount. For example, the stereocenter could act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions before being cleaved or modified. Alternatively, it could be incorporated as a permanent stereogenic element in the final target molecule, which is a common strategy in the synthesis of complex natural products and chiral drugs.
Role in Catalytic Processes
For instance, it could potentially be used as a solvent or a co-catalyst in certain metal-catalyzed reactions, where its coordination to the metal center could modulate the electronic and steric environment of the catalyst. Research has been conducted on the use of catalytic systems for the polymerization of related compounds like 4-methyl-2-pentyne, employing catalysts such as tungsten hexachloride and niobium pentachloride. researchgate.net This indicates the potential for related structures to interact with and be transformed by catalytic systems.
The development of catalysts containing ligands derived from this compound could lead to new catalytic systems with unique reactivity profiles, tailored for specific organic transformations.
Future Research Directions and Emerging Methodologies for 4 Methyl 2 Propylpentanenitrile
Development of Novel Catalytic Systems for Enhanced Selectivity
The pursuit of enhanced selectivity and efficiency in the synthesis of nitriles, including structurally specific compounds like 4-Methyl-2-propylpentanenitrile, is driving the exploration of innovative catalytic systems. Traditional methods often struggle with controlling regioselectivity and chemoselectivity, leading to complex product mixtures and costly purification processes. Novel catalysts, particularly those based on transition metals and advanced nanomaterials, offer promising solutions.
Recent research has highlighted the potential of various metal-based catalysts. For instance, copper-based systems are being developed for the cyanation of secondary alkyl halides, providing good yields under mild conditions using a simple light source. organic-chemistry.org Iron-catalyzed systems represent an economical and environmentally friendly option, enabling the deoxynitrogenation of carboxylic acids to produce nitriles. organic-chemistry.org Furthermore, the merger of photoredox catalysis with copper catalysis has enabled the asymmetric synthesis of enantiomerically enriched alkyl nitriles from achiral carboxylic acids, a significant step towards producing chiral nitriles with high selectivity. organic-chemistry.org
Bimetallic and nanocomplex catalysts are also at the forefront of this research. Bimetallic Pt@Ir nanocomplexes have demonstrated high catalytic activity in hydrogenation reactions under mild conditions. mdpi.com The unique electronic and geometric properties of these materials can be tailored to enhance catalytic performance in nitrile synthesis. For example, palladium nanoclusters have been used for the efficient synthesis of aromatic azo compounds, suggesting their potential applicability in other nitrogen-containing compound syntheses. mdpi.com The development of such heterogeneous catalysts is crucial as they can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling, which aligns with green chemistry principles. mdpi.com
| Catalytic System | Precursor/Substrate | Key Advantages | Relevant Findings |
| Copper (CuI) | Secondary Alkyl Halides | Mild conditions, readily available light source. organic-chemistry.org | Enables cyanation in good yield without air- or moisture-sensitive catalysts. organic-chemistry.org |
| Iron (Fe-based) | Carboxylic Acids | Economical, recyclable nitrogen donor, operates without inert gas. organic-chemistry.org | Broadly applicable across aryl, alkenyl, and alkyl carboxylic acids. organic-chemistry.org |
| Photoredox/Copper | Achiral Carboxylic Acids | High enantioselectivity, mild reaction conditions. organic-chemistry.org | Allows for the synthesis of key chiral intermediates for bioactive compounds. organic-chemistry.org |
| Bimetallic (Pt@Ir) | (General Hydrogenation) | High activity under mild conditions, potential for selectivity. mdpi.com | Novel zigzag nanocomplex morphology shows enhanced performance. mdpi.com |
Further Exploration of Sustainable Synthesis Pathways and Process Intensification
The chemical industry's shift towards sustainability has catalyzed the exploration of greener synthesis routes for nitriles. acs.orgnih.gov A primary focus is the replacement of hazardous reagents, particularly toxic cyanides, which are common in conventional nitrile production. acs.orgazolifesciences.com Biocatalysis has emerged as a powerful and sustainable alternative. nih.gov
Enzymes, specifically aldoxime dehydratases (Oxd), are capable of converting aldoximes into nitriles with high selectivity under mild, aqueous conditions. nih.govmdpi.com This enzymatic pathway is cyanide-free and can be integrated into multi-step reaction cascades starting from renewable feedstocks like carboxylic acids derived from plant oils or lignin. azolifesciences.com In such a cascade, a carboxylate reductase first converts the acid to an aldehyde, which then reacts with hydroxylamine (B1172632) to form a stable aldoxime intermediate. azolifesciences.com The aldoxime dehydratase then completes the transformation to the desired nitrile. azolifesciences.com While this technology is highly effective for producing small quantities of high-value nitriles, further optimization is needed to make it economically viable for larger-scale production, primarily by improving the efficiency and concentration of the initial reaction steps. azolifesciences.com
Process intensification is another key area of research aimed at making nitrile synthesis more sustainable and efficient. This involves designing processes that are smaller, safer, and more energy-efficient. One such strategy is sorption-enhanced synthesis, where a product that can inhibit the reaction equilibrium (like water in dehydration reactions) is removed in situ. This continuous removal shifts the reaction equilibrium towards the product side, leading to higher conversion and yield. researchgate.net While demonstrated for dimethyl ether synthesis, this principle is directly applicable to the dehydration of amides or oximes to form nitriles, potentially boosting the efficiency of both chemical and biocatalytic routes. nih.govresearchgate.net
| Sustainable Approach | Core Principle | Key Advantages | Current Challenges |
| Biocatalysis | Use of enzymes (e.g., aldoxime dehydratases) to catalyze nitrile formation from aldoximes. nih.govmdpi.com | Cyanide-free, mild conditions, aqueous media, high selectivity, use of renewable feedstocks. nih.govazolifesciences.com | Economic viability for large-scale production requires process optimization. azolifesciences.com |
| Green Feedstocks | Utilization of biomass-derived aldehydes and hydroxylamine hydrochloride. acs.org | Reduces reliance on fossil fuels and toxic cyanide sources. acs.org | Requires development of efficient, metal-free catalytic systems. acs.org |
| Process Intensification | In situ removal of byproducts (e.g., water) to drive reaction equilibrium forward. researchgate.net | Increased yield and single-pass conversion, potential for smaller reactors. researchgate.net | Requires development of suitable sorbent materials and integrated reactor designs. |
Application of Advanced Computational Methods for De Novo Reaction Design
The design of synthetic pathways and catalysts is being revolutionized by advanced computational methods. For a specific target like this compound, these tools can predict reaction feasibility, optimize conditions, and even design novel enzymes from scratch (de novo). nih.gov
Computational enzyme design is a key goal for creating highly specific biocatalysts. nih.gov The process involves designing an active site for a specific chemical transformation and then building a protein scaffold around it to maintain that geometry. This approach allows for the creation of enzymes tailored to non-natural substrates or to catalyze reactions not found in nature. nih.gov For the synthesis of this compound, a de novo enzyme could be designed to act on a specific precursor, ensuring high regio- and stereoselectivity that would be difficult to achieve with conventional chemical catalysts.
Beyond enzyme design, artificial intelligence (AI) and machine learning are being integrated into platforms that can analyze vast amounts of chemical reaction data. youtube.com These systems can predict optimal reaction routes based on factors like cost, likelihood of success, and ease of implementation. youtube.com By inputting a target molecule, these tools can generate and rank multiple synthetic strategies, saving significant time and resources in the experimental design phase. This data-driven approach accelerates the discovery and optimization of synthetic routes for complex molecules.
Integration of Continuous Flow Chemistry and Automated Synthesis Platforms
To accelerate the development and production of nitriles like this compound, researchers are increasingly turning to continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. imperial.ac.ukmerckmillipore.com
Automated platforms, such as the ATLAS suite at Imperial College London or the SynFini™ platform, integrate robotics, software, and analytical tools to perform multi-step syntheses with minimal human intervention. youtube.comimperial.ac.uk These systems can precisely control reaction parameters like temperature (-20 to 250 °C), pressure (up to 90 bar), and reagent addition rates. imperial.ac.uk They often incorporate high-throughput screening capabilities, allowing for hundreds of reactions to be run in parallel to quickly identify optimal conditions. youtube.com
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for automation. This setup allows for the synthesis of material at a scale suitable for testing and can be easily reconfigured for different reaction pathways. youtube.com The integration of real-time analytical feedback enables the automated capture of digital synthesis protocols, ensuring that results are reproducible across different labs and scales. youtube.com By applying these platforms to the synthesis of this compound, researchers can rapidly test the novel catalysts and sustainable pathways described previously, significantly shortening the development cycle from initial idea to a viable synthetic process. youtube.commerckmillipore.com
| Platform/Technology | Key Features | Capabilities Relevant to Nitrile Synthesis |
| Automated Synthesis Platforms (e.g., ATLAS) | Gravimetric solid dispensing, volumetric liquid handling, parallel reaction blocks (24 x 20 mL), wide temperature (-20 to 150 °C) and pressure control. imperial.ac.uk | Rapid screening of catalysts and reaction conditions; optimization of synthesis parameters. |
| High-Pressure Synthesis Platform | Six independent 100 mL reactors, independent control of mixing, temperature (-20 to 250 °C), and pressure (up to 90 bar), automated gas control, in-reaction sampling. imperial.ac.uk | Development of high-pressure/high-temperature nitrile synthesis routes; studying reaction kinetics. |
| Integrated AI Platforms (e.g., SynFini™) | AI-driven route design, high-throughput microscale reaction validation, automated multi-step synthesis in continuous flow. youtube.com | De novo design of synthesis routes, rapid optimization, and scalable production with reproducible digital protocols. youtube.com |
| Cartridge-Based Automated Synthesizers | Uses pre-filled reagent cartridges for specific reaction classes (e.g., reductive amination, amide formation), automated product generation, isolation, and purification. merckmillipore.com | Simplifies synthesis of precursors (amines, amides) and allows for modular, automated construction of target molecules. |
Q & A
Q. What safety protocols should researchers follow when handling 4-Methyl-2-propylpentanenitrile in laboratory settings?
- Methodological Answer: Researchers must adhere to strict safety measures, including wearing nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks, as indicated by safety data for structurally similar nitriles . Waste disposal should comply with institutional guidelines, with segregated storage for professional hazardous waste treatment . Regular monitoring of airborne concentrations using gas chromatography (GC) or infrared spectroscopy is recommended to ensure exposure limits are not exceeded .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, focusing on nitrile (-CN) and alkyl chain signals. Infrared (IR) spectroscopy can confirm the nitrile group via a sharp absorption band near 2240 cm⁻¹ . Mass spectrometry (MS) using electron ionization (EI) provides molecular ion fragmentation patterns, cross-referenced with databases like NIST Chemistry WebBook for validation . For purity assessment, combine High-Performance Liquid Chromatography (HPLC) with UV detection, using acetonitrile-based mobile phases .
Q. How can researchers mitigate solvent interference during synthesis of this compound?
- Methodological Answer: Select solvents with low polarity (e.g., methylene chloride or benzene) to minimize side reactions, as demonstrated in analogous nitrile syntheses . Post-reaction purification via fractional distillation under reduced pressure (40–60°C) isolates the compound from residual solvents. Confirm solvent removal using Gas Chromatography-Mass Spectrometry (GC-MS) with a DB-5 column, comparing retention times to solvent standards .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. IR) for this compound?
- Methodological Answer: Iterative analysis is critical: rerun NMR under deuterated solvents (e.g., CDCl₃) to exclude solvent peaks, and validate IR results with attenuated total reflectance (ATR) to avoid moisture interference. Cross-check with computational methods (e.g., density functional theory (DFT) simulations) to predict vibrational frequencies and chemical shifts, aligning discrepancies with experimental data . Collaborate with specialized labs for 2D NMR (COSY, HSQC) to resolve overlapping signals in complex alkylnitriles .
Q. How can co-eluting impurities in this compound be separated using advanced chromatographic methods?
- Methodological Answer: Employ Ultra-High Performance Liquid Chromatography (UHPLC) with a C18 column (1.7 µm particle size) and gradient elution (water/acetonitrile) to enhance resolution. For volatile impurities, use Gas Chromatography (GC) with a flame ionization detector (FID) and a DB-624 column, optimizing temperature ramping (e.g., 5°C/min from 50°C to 250°C) . Coupling with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) provides structural identification of impurities via fragmentation pathways .
Q. What reaction conditions optimize the catalytic efficiency of this compound in multi-step organic syntheses?
- Methodological Answer: Use transition-metal catalysts (e.g., Pd/C or Ru complexes) under inert atmospheres (N₂/Ar) to stabilize reactive intermediates. Monitor reaction progress in real-time using in-situ IR or Raman spectroscopy to track nitrile conversion . For stereoselective applications, employ chiral auxiliaries (e.g., Evans oxazolidinones) and confirm enantiomeric excess via chiral HPLC with a cellulose-based column . Kinetic studies under varying temperatures (25–80°C) and pressures (1–5 bar) can refine activation parameters using the Eyring equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
